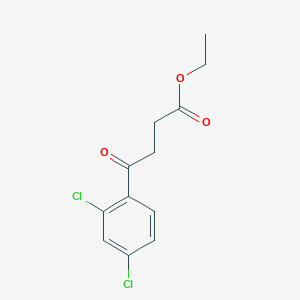

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

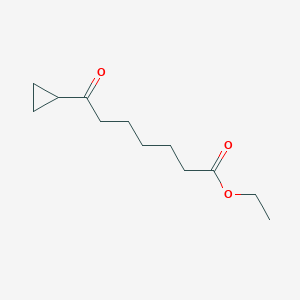

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., pharmaceutical, industrial chemical, etc.).

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product. It may also involve a discussion of alternative synthesis routes and their advantages and disadvantages.Molecular Structure Analysis

This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The analysis would discuss the bonding, stereochemistry, and conformation of the molecule.Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes, including the reagents and conditions for each reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).Applications De Recherche Scientifique

Synthesis and Intermediate Applications

- Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, an analogue of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate, is synthesized as an intermediate for the anti-obesity agent rimonabant. This synthesis involves enamination and condensation processes (Hao Zhi-hui, 2007).

- A series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates are synthesized from cyclocondensation reactions, showing the versatility of ethyl 4-oxobutyrate derivatives in chemical synthesis (Machado et al., 2011).

Biotechnological Applications

- Ethyl 4-oxobutyrate-2-14C, related to ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate, is used in biotechnological research, such as in the study of gamma-butyrolactone biosynthesis in film sherry production (Fagan et al., 1981).

Catalysis and Asymmetric Synthesis

- The compound has applications in enantioselective hydrogenation, illustrating its role in asymmetric synthesis and catalysis (Starodubtseva et al., 2004).

Medicinal Chemistry and Antimicrobial Applications

- Ethyl 4-chloro-3-oxobutyrate, a structurally similar compound, is used in the synthesis of medicinal and antimicrobial compounds, demonstrating the pharmaceutical relevance of ethyl 4-oxobutyrate derivatives (Kucukguzel et al., 1999).

Organic Photovoltaic Research

- Derivatives of ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate are studied in the field of organic photovoltaics, highlighting its potential in renewable energy technologies (Zeyada et al., 2016).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and environmental impact. It would also include information on safe handling and disposal of the compound.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic routes, new reactions, or new applications for the compound.

I hope this general information is helpful. For a specific compound like “Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate”, you would need to consult the primary scientific literature or databases for detailed information. If the compound is novel or not well-studied, then experimental research would be needed to gather this information.

Propriétés

IUPAC Name |

ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c1-2-17-12(16)6-5-11(15)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQWWFOXDFKXPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645745 |

Source

|

| Record name | Ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate | |

CAS RN |

898777-95-2 |

Source

|

| Record name | Ethyl 2,4-dichloro-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.